REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4][CH3:5].CCN(CC)CC.[CH2:13]([O:20][C:21]([N:23]1[CH2:28][CH2:27][CH2:26][CH:25]([C:29]([OH:31])=O)[CH2:24]1)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCN=C=NCCCN(C)C.Cl>ClCCl.CCOC(C)=O>[CH3:2][O:3][N:4]([CH3:5])[C:29]([CH:25]1[CH2:26][CH2:27][CH2:28][N:23]([C:21]([O:20][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:22])[CH2:24]1)=[O:31] |f:0.1,4.5|
|
Name
|
N-methoxymethan amine hydrochloride
|
Quantity
|
21.45 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
22.22 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
42.02 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
Upon completion, the reaction was then quenched by the addition of water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with dichloromethane (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CN(CCC1)C(=O)OCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |